1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid
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Overview
Description
1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid is a compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a boronic acid group, a pyridine ring, and a methylsulfonyl ethyl group.
Preparation Methods
The synthesis of 1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a boronic acid reagent under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive in substitution reactions, where functional groups can be replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pathways involved in its action depend on the specific context of its use, such as in catalysis or as a therapeutic agent .
Comparison with Similar Compounds
1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid can be compared with other boronic acid derivatives and pyridine-containing compounds. Similar compounds include:
Phenylboronic Acid: Known for its use in Suzuki-Miyaura coupling reactions.
Pyridine-3-boronic Acid: Another boronic acid derivative with applications in organic synthesis.
Methylsulfonyl Ethyl Pyridine: A compound with similar structural features but different reactivity. The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical properties and reactivity .
Properties
Molecular Formula |
C8H12BNO5S |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
[1-(2-methylsulfonylethyl)-6-oxopyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H12BNO5S/c1-16(14,15)5-4-10-6-7(9(12)13)2-3-8(10)11/h2-3,6,12-13H,4-5H2,1H3 |
InChI Key |
AYJKZGCCLAHQMN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C(=O)C=C1)CCS(=O)(=O)C)(O)O |
Origin of Product |
United States |
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